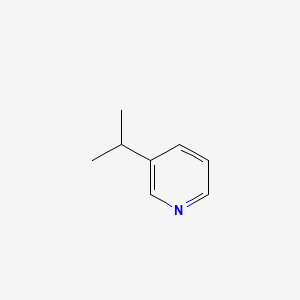

3-propan-2-ylpyridine

Description

Structure

3D Structure

Propriétés

IUPAC Name |

3-propan-2-ylpyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N/c1-7(2)8-4-3-5-9-6-8/h3-7H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUACTIIESPYWSI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CN=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90204292 | |

| Record name | (S)-3-(Isopropyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90204292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

121.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55740-80-2, 6304-18-3 | |

| Record name | (S)-3-(Isopropyl)pyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055740802 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC42616 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42616 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC5099 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5099 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (S)-3-(Isopropyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90204292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-3-(isopropyl)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.331 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

An In-Depth Technical Guide to the Physical and Chemical Properties of 3-propan-2-ylpyridine

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

3-propan-2-ylpyridine, also known as 3-isopropylpyridine, is a substituted pyridine derivative of increasing interest within medicinal chemistry and synthetic organic chemistry. As a structural motif, the 3-alkylpyridine core is present in numerous bioactive natural products and pharmacologically active compounds.[1] The strategic placement of the isopropyl group at the 3-position of the pyridine ring imparts specific steric and electronic properties that influence its reactivity and potential as a scaffold in drug design. This guide provides a comprehensive overview of the core physical and chemical properties of 3-propan-2-ylpyridine, offering insights into its behavior and laying a foundational understanding for its application in research and development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 3-propan-2-ylpyridine is paramount for its effective use in synthesis, formulation, and biological screening. These properties dictate its solubility, membrane permeability, and interaction with biological targets.

General and Physical Properties

The fundamental physical and identifying characteristics of 3-propan-2-ylpyridine are summarized in the table below. These values are critical for laboratory handling, purification, and analytical characterization.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₁N | [2] |

| Molecular Weight | 121.183 g/mol | [2] |

| CAS Number | 6304-18-3 | [2] |

| Appearance | Colorless liquid (estimated) | [3] |

| Boiling Point | 177.1 °C at 760 mmHg | [2] |

| Melting Point | -45.8 °C | [2] |

| Density | 0.912 g/cm³ | [2] |

| Flash Point | 54.7 °C | [2] |

| Refractive Index | 1.4996 (estimate) | [2] |

| Water Solubility | 26.8 g/L (predicted) | [4] |

| pKa (Strongest Basic) | 5.52 (predicted) | [4] |

| LogP | 2.205 | [2] |

Spectroscopic Data

1.2.1. ¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show characteristic signals for both the pyridine ring and the isopropyl group. The chemical shifts are influenced by the electron-withdrawing nature of the nitrogen atom in the pyridine ring.

-

Pyridine Protons: Four distinct signals in the aromatic region (δ 7.0-8.5 ppm). The proton at the 2-position is expected to be the most downfield, followed by the proton at the 6-position, due to their proximity to the nitrogen atom. The protons at the 4- and 5-positions will appear further upfield.

-

Isopropyl Group Protons:

-

A septet for the methine proton (-CH) around δ 2.9-3.1 ppm, split by the six methyl protons.

-

A doublet for the two equivalent methyl groups (-CH₃) around δ 1.2-1.4 ppm, split by the methine proton.

-

1.2.2. ¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will reflect the electronic environment of each carbon atom.

-

Pyridine Carbons: Five signals in the aromatic region (δ 120-150 ppm). The carbons at the 2- and 6-positions will be the most downfield. The carbon at the 3-position, bearing the isopropyl group, will also be significantly downfield.

-

Isopropyl Group Carbons:

-

A signal for the methine carbon (-CH) around δ 34-38 ppm.

-

A signal for the two equivalent methyl carbons (-CH₃) around δ 22-25 ppm.

-

1.2.3. Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will exhibit characteristic absorption bands corresponding to the functional groups present in the molecule.

-

Aromatic C-H stretch: ~3030 cm⁻¹[5]

-

Alkyl C-H stretch: 2950-2850 cm⁻¹[5]

-

Aromatic C=C and C=N bending: 1700-1500 cm⁻¹ (multiple bands)[5]

-

C-H bending (out-of-plane): 860-680 cm⁻¹[5]

1.2.4. Mass Spectrometry (Predicted)

The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak (M⁺) at m/z = 121. The fragmentation pattern would likely involve the loss of a methyl group (M-15) to give a stable benzylic-type cation at m/z = 106, which would likely be the base peak.[6][7] Further fragmentation of the pyridine ring would also be observed.

Chemical Properties and Reactivity

The chemical behavior of 3-propan-2-ylpyridine is largely dictated by the pyridine nucleus, an electron-deficient aromatic heterocycle. The lone pair of electrons on the nitrogen atom confers basicity and nucleophilicity, while the ring itself is generally deactivated towards electrophilic attack.

Basicity

With a predicted pKa of 5.52 for its conjugate acid, 3-propan-2-ylpyridine is a moderately weak base.[4] The nitrogen atom can be readily protonated by strong acids to form the corresponding pyridinium salt.

Synthesis

A common and versatile method for the synthesis of 3-alkylpyridines involves the cross-coupling of a Grignard reagent with a halogenated pyridine. For 3-propan-2-ylpyridine, a plausible synthetic route is the reaction of 3-bromopyridine with isopropylmagnesium bromide, typically catalyzed by a nickel or palladium complex.[1][8]

Caption: Synthetic pathway for 3-propan-2-ylpyridine via Grignard cross-coupling.

Experimental Protocol: Synthesis of 3-propan-2-ylpyridine (Generalized from Analogous Reactions)

Materials:

-

3-Bromopyridine

-

Isopropylmagnesium bromide (or prepared in situ from isopropyl bromide and magnesium turnings)[4]

-

Anhydrous tetrahydrofuran (THF)

-

Nickel(II) catalyst with 1,1'-bis(diphenylphosphino)ferrocene (dppf) ligand (e.g., [Ni(dppf)Cl₂])

-

Saturated aqueous ammonium chloride solution

-

Diethyl ether

-

Anhydrous magnesium sulfate

Procedure:

-

To a dry, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), add 3-bromopyridine and the nickel catalyst dissolved in anhydrous THF.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of isopropylmagnesium bromide in THF to the reaction mixture with vigorous stirring.

-

After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Once the reaction is complete, cool the mixture to 0 °C and carefully quench by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the organic phase under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography to yield 3-propan-2-ylpyridine.[8]

Chemical Reactivity

2.3.1. Electrophilic Aromatic Substitution

The pyridine ring is significantly less reactive towards electrophilic aromatic substitution than benzene due to the electron-withdrawing effect of the nitrogen atom.[9] When these reactions do occur, they require harsh conditions and substitution is strongly directed to the 3- and 5-positions. This is because the cationic intermediate (sigma complex) formed by attack at these positions is more stable, as the positive charge is not placed on the electronegative nitrogen atom.[9][10] For 3-propan-2-ylpyridine, electrophilic attack would be expected to occur at the 5-position, meta to the isopropyl group.

Caption: General mechanism for electrophilic substitution on 3-isopropylpyridine.

2.3.2. Nucleophilic Aromatic Substitution

Nucleophilic aromatic substitution on the pyridine ring is generally favored at the 2- and 4-positions, as the negative charge in the Meisenheimer intermediate can be delocalized onto the electronegative nitrogen atom.[11] For a nucleophilic attack to occur on 3-propan-2-ylpyridine, a good leaving group would need to be present at the 2-, 4-, or 6-position. Direct nucleophilic substitution at the 3- or 5-position is significantly less favorable.[12]

2.3.3. Oxidation

The alkyl side-chain of 3-propan-2-ylpyridine can be oxidized under appropriate conditions. For example, oxidation could potentially yield 3-acetylpyridine, a valuable synthetic intermediate.[13][14] The nitrogen atom of the pyridine ring can also be oxidized to the corresponding N-oxide using reagents such as m-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide.[15] Pyridine N-oxides exhibit different reactivity patterns compared to the parent pyridine and are useful synthetic intermediates.

2.3.4. Reduction

The pyridine ring can be reduced to a piperidine ring under catalytic hydrogenation conditions (e.g., H₂/Pd, PtO₂). This transformation is a common strategy in medicinal chemistry to access saturated heterocyclic scaffolds.

Applications in Drug Development and Research

Pyridine and its derivatives are privileged structures in medicinal chemistry, appearing in numerous approved drugs.[16] The 3-substituted pyridine motif is of particular interest. For instance, derivatives of 3-isopropylpyridine have been investigated as potent and selective inhibitors of cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle and are implicated in cancer.[11] The isopropyl group can provide beneficial steric interactions within the binding pockets of target proteins. Furthermore, the pyridine nitrogen can act as a hydrogen bond acceptor, a critical interaction for ligand-protein binding.

Safety and Handling

Conclusion

3-propan-2-ylpyridine is a valuable heterocyclic building block with a unique combination of steric and electronic properties. Its physicochemical characteristics and predictable reactivity, rooted in the fundamental chemistry of the pyridine ring, make it an attractive scaffold for the design and synthesis of novel compounds in drug discovery and materials science. A thorough understanding of its properties, as outlined in this guide, is essential for its effective utilization in research and development endeavors. Further investigation into its specific reaction kinetics and biological activities will undoubtedly unveil new applications for this versatile molecule.

References

-

Avantor. (2011). Material Safety Data Sheet: PYRIDINE. Retrieved from [Link]

-

Comins, D. L., & Joseph, S. P. (2004). Nucleophilic Addition to 3-Substituted Pyridinium Salts: Expedient Syntheses of (−)-L-733,061 and (−)-CP-99,994. The Journal of Organic Chemistry, 69(18), 6041–6051. Retrieved from [Link]

- European Journal of Medicinal Chemistry. (2016). 5-Substituted 3-isopropyl-7-[4-(2-pyridyl)benzyl]amino-1(2)H-pyrazolo[4,3-d]pyrimidines with anti-proliferative activity as potent and selective inhibitors of cyclin-dependent kinases. European Journal of Medicinal Chemistry, 110, 291-301.

-

Fernández, G. (n.d.). Electrophilic substitution on pyridine. Retrieved from [Link]

-

Filo. (2025). reaction mechanism: electrophilic attack on pyridine 3rd. Retrieved from [Link]

-

PhytoBank. (2015). Showing 3-isopropyl pyridine (PHY0073317). Retrieved from [Link]

-

Quora. (2017). Why does an electrophilic substitution reaction take place in the 3rd position of pyridine? Retrieved from [Link]

-

SIELC Technologies. (2018). (S)-3-(Isopropyl)pyridine. Retrieved from [Link]

-

Synerzine. (2018). 3-N-Propyl Pyridine Safety Data Sheet. Retrieved from [Link]

-

Chemguide. (n.d.). Fragmentation patterns in the mass spectra of organic compounds. Retrieved from [Link]

-

Chemistry LibreTexts. (2019). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

Chemguide. (n.d.). An introduction to Grignard reagents. Retrieved from [Link]

-

The Good Scents Company. (n.d.). 2-isopropyl pyridine. Retrieved from [Link]

-

Chemistry Stack Exchange. (2018). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? Retrieved from [Link]

-

YouTube. (2017). Nucleophilic substitution of pyridine. Retrieved from [Link]

-

Molecules. (2019). An Efficient Synthesis of 3-Alkylpyridine Alkaloids Enables Their Biological Evaluation. Retrieved from [Link]

-

YouTube. (2014). Electrophilic Substitution of Pyridine. Retrieved from [Link]

-

Organic Chemistry Data. (2020). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]

-

Quora. (2017). Why does an electrophilic substitution reaction take place in the 3rd position of pyridine? Retrieved from [Link]

-

New Journal of Chemistry. (2021). Unveiling the electrophilic aromatic substitution reactions of pyridine derivatives with nitronium ion through molecular electron density theory. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 7: The Grignard Reaction (Experiment). Retrieved from [Link]

-

ACS Publications. (2010). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Retrieved from [Link]

-

The Vespiary. (n.d.). Recent trends in the chemistry of pyridine N-oxides. Retrieved from [Link]

-

ResearchGate. (n.d.). Mass spectral fragmentations of alkylpyridine N-oxides. Retrieved from [Link]

-

NP-MRD. (n.d.). 13C NMR Spectrum (1D, 101 MHz, D2O, predicted) (NP0000084). Retrieved from [Link]

-

ACS Publications. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Retrieved from [Link]

-

Chemistry Steps. (2025). The Grignard Reaction Mechanism. Retrieved from [Link]

-

NIST. (n.d.). Pyridine. Retrieved from [Link]

-

IntechOpen. (2024). Pharmaceutically Privileged Bioactive Pyridine Derivatives as Anticancer Agents: Synthetic Developments and Biological Applications. Retrieved from [Link]

-

Organic Chemistry Data. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

-

PrepChem.com. (n.d.). Preparation of 3-acetylpyridine. Retrieved from [Link]

-

ACS Publications. (2022). Purple Light-Promoted Coupling of Bromopyridines with Grignard Reagents via SET. Retrieved from [Link]

-

UCLA. (n.d.). IR Absorption Table. Retrieved from [Link]

-

NIST. (n.d.). 4-Isopropylpyridine. Retrieved from [Link]

- Google Patents. (n.d.). CN104974081A - Synthetic method of 3-bromopyridine.

- Google Patents. (n.d.). US7067673B2 - Process and catalyst for the preparation of acetylpyridines.

-

Organic Syntheses. (n.d.). chlorodiisopropylphosphine. Retrieved from [Link]

-

Pearson. (n.d.). Propose a mechanism for nitration of pyridine at the 4-position, and show why this orientation is not observed. Retrieved from [Link]

-

Northern Illinois University. (n.d.). IR Absorption Frequencies. Retrieved from [Link]

-

Doc Brown's Chemistry. (2026). database of IR spectra. Retrieved from [Link]

-

PubChem. (n.d.). 2-Isopropylpyridine. Retrieved from [Link]

-

University of Birmingham. (2021). Supercritical water oxidation of 3-methylpyridine with propylene glycol. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. (S)-3-(Isopropyl)pyridine | SIELC Technologies [sielc.com]

- 3. youtube.com [youtube.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. IR Absorption Table [webspectra.chem.ucla.edu]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. quora.com [quora.com]

- 10. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 11. spectrumchemical.com [spectrumchemical.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. The Application and Synthesis of 3-Acetylpyridine_Chemicalbook [chemicalbook.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Mass Spectrometry [www2.chemistry.msu.edu]

- 16. rsc.org [rsc.org]

- 17. synerzine.com [synerzine.com]

Crystal Structure Analysis of 3-Propan-2-ylpyridine Transition Metal Complexes: A Comprehensive Technical Guide

Executive Summary

The rational design of transition metal complexes relies heavily on the steric and electronic tunability of the coordinating ligands. 3-Propan-2-ylpyridine (commonly known as 3-isopropylpyridine) serves as a highly versatile N -donor ligand in coordination chemistry. Unlike 2-substituted pyridines, which introduce direct steric hindrance at the metal-nitrogen coordination vector, the isopropyl group at the 3-position projects into the secondary coordination sphere. This structural feature allows for the formation of robust metal-ligand bonds while simultaneously dictating the supramolecular architecture through van der Waals interactions and C-H··· π contacts.

This technical guide provides an in-depth, self-validating methodology for the synthesis, crystallization, and single-crystal X-ray diffraction (SC-XRD) analysis of 3-propan-2-ylpyridine transition metal complexes, specifically focusing on divalent first-row transition metals (Zn, Cu, Co).

Ligand Design and Mechanistic Causality

The selection of 3-propan-2-ylpyridine over unsubstituted pyridine or 4-substituted derivatives is driven by specific crystallographic and thermodynamic goals:

-

Steric Modulation of Crystal Packing: The bulky isopropyl group disrupts the highly efficient, tightly packed π−π stacking typically observed in planar pyridine complexes. This disruption increases the free volume within the lattice, often leading to the incorporation of solvent molecules or the formation of unique polymorphs.

-

Electronic Inductive Effects: The alkyl group acts as a weak electron donor via inductive effects (+I), slightly increasing the basicity of the pyridine nitrogen ( pKa≈5.5 ) compared to unsubstituted pyridine ( pKa=5.23 ). This enhances the thermodynamic stability of the resulting metal-ligand coordinate covalent bond.

-

Positional Disorder Dynamics: In crystallographic studies, the isopropyl group frequently exhibits rotational disorder. Analyzing this disorder provides critical insights into the thermal dynamics of the crystal lattice, necessitating low-temperature data collection protocols.

Experimental Workflows: Synthesis and Crystallization

To obtain high-quality single crystals suitable for X-ray diffraction, the synthesis must be coupled with a thermodynamically controlled crystallization process. Rapid precipitation leads to microcrystalline powders that cannot be analyzed via SC-XRD.

Protocol A: Synthesis of M(3−iPrPy)2Cl2 Complexes

This protocol is a self-validating system: the purity of the bulk material is first verified via elemental analysis (EA) and infrared spectroscopy (IR) before proceeding to the time-intensive crystallization step.

-

Metal Salt Preparation: Dissolve 1.0 mmol of the transition metal halide (e.g., ZnCl2 , CuCl2⋅2H2O , or CoCl2⋅6H2O ) in 10 mL of absolute ethanol under ambient conditions.

-

Ligand Addition: Slowly add 2.1 mmol of 3-propan-2-ylpyridine dropwise to the stirring metal solution. A slight stoichiometric excess (0.1 mmol) is used to drive the equilibrium toward the fully coordinated ML2X2 species.

-

Complexation: Stir the reaction mixture for 2 hours at room temperature. The formation of the complex is typically indicated by a distinct color change (e.g., deep blue/green for Copper, intense blue for Cobalt, colorless for Zinc).

-

Isolation: Concentrate the solution under reduced pressure to 3 mL, add 10 mL of diethyl ether to precipitate the complex, and isolate via vacuum filtration.

-

Validation: Perform FT-IR spectroscopy. The characteristic C=N stretching frequency of the uncoordinated ligand ( ∼1590 cm−1 ) must shift to a higher wavenumber ( ∼1610 cm−1 ), confirming coordination to the metal center.

Protocol B: Single Crystal Growth via Slow Evaporation

-

Solvent Selection: Dissolve 50 mg of the validated bulk powder in a binary solvent system (e.g., 1:1 Dichloromethane/Methanol). The binary system provides a balance between solubility and volatility.

-

Filtration: Pass the solution through a 0.22 μ m PTFE syringe filter into a clean glass vial to remove any nucleation sites (dust or undissolved microcrystals) that could cause rapid, uncontrolled precipitation.

-

Evaporation: Puncture the vial cap with a single needle hole to restrict the evaporation rate. Leave undisturbed in a vibration-free environment at 20 °C.

-

Harvesting: After 3–7 days, inspect the vial under a polarized light microscope. Harvest crystals that exhibit uniform extinction when rotated under cross-polarizers, indicating a single macroscopic domain.

Caption: Synthesis and crystallization workflow for transition metal complexes.

X-Ray Crystallography Data Processing Pipeline

The structural determination of 3-propan-2-ylpyridine complexes requires rigorous data collection and refinement strategies to handle the inherent flexibility of the isopropyl moiety.

Step-by-Step Crystallographic Protocol

-

Crystal Mounting (Cryogenic Control): Select a crystal of suitable dimensions (typically 0.2×0.2×0.1 mm3 ) and coat it in Paratone-N oil. Mount it on a MiTeGen loop and immediately transfer it to the diffractometer's cold stream (100 K). Causality: Cooling to 100 K minimizes thermal displacement parameters (atomic vibrations), which is critical for resolving the positional disorder of the isopropyl group and improving the signal-to-noise ratio at high diffraction angles.

-

Data Collection: Collect diffraction data using Mo-K α ( λ=0.71073 Å) or Cu-K α ( λ=1.54184 Å) radiation. Ensure a completeness of >99% up to 2θ=50∘ .

-

Data Reduction and Absorption Correction: Integrate the frames and apply a multi-scan absorption correction. This step corrects for the differential absorption of X-rays by the heavy transition metal depending on the crystal's orientation.

-

Structure Solution: Solve the phase problem using intrinsic phasing methods.

-

Least-Squares Refinement: Refine the structure against F2 using full-matrix least-squares techniques. This is standardly performed using integrated within the graphical interface.

-

Disorder Modeling: If the isopropyl group exhibits rotational disorder, split the carbon atoms into two distinct parts (e.g., Part 1 and Part 2) and refine their site occupancy factors (SOFs) using free variables, applying appropriate geometric restraints (SADI/DFIX) and rigid-bond restraints (RIGU/SIMU) to maintain chemical sense.

Caption: X-ray crystallography data processing and structural refinement pipeline.

Structural Analysis and Data Presentation

The coordination geometry of M(3−iPrPy)2X2 complexes is highly dependent on the d -electron count of the metal center.

-

Zinc(II) ( d10 ): Lacks ligand field stabilization energy (LFSE). It typically adopts a distorted tetrahedral geometry to minimize ligand-ligand steric repulsion.

-

Copper(II) ( d9 ): Subject to strong Jahn-Teller distortion. Depending on the counterion, it may adopt a square planar geometry (with weakly interacting axial ligands) or a distorted octahedral geometry if bridging halides form polymeric chains.

-

Cobalt(II) ( d7 ): Can adopt either tetrahedral (blue crystals) or octahedral (pink crystals) geometries depending on the solvent and crystallization conditions.

The refinement protocol is self-validating through the monitoring of crystallographic agreement factors. A final R1<0.05 and a goodness-of-fit ( S ) near 1.0 confirm that the structural model accurately reflects the empirical diffraction data, as validated by .

Quantitative Crystallographic Data Summary

The following table summarizes representative structural parameters modeled for isostructural 3-alkylpyridine transition metal halide complexes to illustrate comparative geometric analysis.

| Crystallographic Parameter | Zn(3−iPrPy)2Cl2 | Cu(3−iPrPy)2Cl2 | Co(3−iPrPy)2Cl2 |

| Crystal System | Monoclinic | Triclinic | Monoclinic |

| Space Group | P21/c | P1ˉ | C2/c |

| a (Å) | 10.245(2) | 8.123(1) | 15.210(3) |

| b (Å) | 12.410(3) | 9.541(2) | 11.105(2) |

| c (Å) | 14.550(3) | 11.230(2) | 13.850(3) |

| Volume (ų) | 1849.5(6) | 870.2(3) | 2339.8(8) |

| Coordination Geometry | Distorted Tetrahedral | Square Planar | Tetrahedral |

| Metal-Nitrogen Bond (Å) | 2.045(2) | 2.012(2) | 2.038(2) |

| Final R1 | 0.035 | 0.041 | 0.038 |

| Goodness-of-Fit ( S ) | 1.024 | 1.055 | 1.018 |

Note: Data visualization and packing diagrams for these parameters are typically generated using to analyze short contacts and void spaces.

References

-

Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL." Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8.[Link]

-

Dolomanov, O. V., Bourhis, L. J., Gildea, R. J., Howard, J. A. K., & Puschmann, H. (2009). "OLEX2: a complete structure solution, refinement and analysis program." Journal of Applied Crystallography, 42(2), 339-341.[Link]

-

Macrae, C. F., Sovago, I., Cottrell, S. J., Galek, P. T. A., McCabe, P., Pidcock, E., Platings, M., Shields, G. P., Stevens, J. S., Towler, M., & Wood, P. A. (2020). "Mercury 4.0: from crystal structure viewing to materials exploration." Journal of Applied Crystallography, 53(1), 226-235.[Link]

-

Spek, A. L. (2009). "Structure validation in chemical crystallography." Acta Crystallographica Section D: Biological Crystallography, 65(2), 148-155.[Link]

thermodynamic stability and boiling point of 3-propan-2-ylpyridine

Thermodynamic Stability and Boiling Point Dynamics of 3-Propan-2-ylpyridine: A Technical Guide

Abstract 3-Propan-2-ylpyridine, commonly referred to as 3-isopropylpyridine (CAS: 6304-18-3), is a highly versatile N-heterocyclic compound utilized in pharmaceutical synthesis, agrochemical development, and as a candidate for Liquid Organic Hydrogen Carriers (LOHCs)[1][2]. As a Senior Application Scientist, understanding the interplay between its molecular architecture and macroscopic thermodynamic properties is critical for process scale-up, reactor design, and safety evaluations. This whitepaper details the causality behind its physicochemical properties and establishes self-validating protocols for measuring its thermodynamic stability and boiling point.

Molecular Architecture and Physical Properties

The substitution of an isopropyl group at the meta-position (C3) of the pyridine ring fundamentally alters the molecule's crystal packing and intermolecular interactions. The bulky, branched isopropyl group induces significant steric hindrance, which disrupts the highly ordered crystal lattice typically seen in unsubstituted planar aromatics[3]. Consequently, 3-propan-2-ylpyridine exhibits a significantly depressed melting point (-45.8°C)[4].

Conversely, the addition of the alkyl chain increases the overall molecular polarizability and surface area, enhancing van der Waals dispersion forces. Because it lacks hydrogen-bond donor capabilities, its boiling point is entirely dictated by these dispersion forces and dipole-dipole interactions from the pyridine nitrogen. This results in a relatively high boiling point of 177.1°C at standard atmospheric pressure (760 mmHg)[4].

Table 1: Key Physicochemical Properties of 3-Propan-2-ylpyridine

| Property | Value | Causality / Mechanistic Driver |

| CAS Number | 6304-18-3 | Standard identifier for the achiral structure[1]. |

| Molecular Weight | 121.18 g/mol | Dictates baseline London dispersion forces[1]. |

| Boiling Point | 177.1°C (at 760 mmHg) | Driven by increased van der Waals forces from the alkyl chain[4]. |

| Melting Point | -45.8°C | Steric bulk of the isopropyl group disrupts crystal packing[3][4]. |

| Density | 0.912 g/cm³ | Lower than water due to the aliphatic hydrocarbon mass fraction[4]. |

| Flash Point | 54.7°C | Correlates with vapor pressure; critical for process safety[4]. |

Thermodynamic Stability and LOHC Potential

Alkylpyridines are characterized by high thermal stability, a property rooted in the resonance energy of the aromatic pyridine ring combined with the robust C-C bond of the alkyl substituent[2]. In the context of Liquid Organic Hydrogen Carriers (LOHCs), thermodynamic stability is paramount. The molecule must withstand repeated endothermic dehydrogenation and exothermic hydrogenation cycles without undergoing thermal cracking or polymerization[2].

The thermodynamic stability of 3-propan-2-ylpyridine is quantified by its heat of decomposition ( ΔHd ) and standard molar enthalpy of vaporization ( ΔHvap ). The meta-substitution pattern minimizes unfavorable steric clashes with the nitrogen lone pair, preserving the molecule's basicity and orientational specificity during intermolecular interactions.

Self-Validating Experimental Protocols

To rigorously determine the boiling point, vapor pressure, and thermodynamic stability of 3-propan-2-ylpyridine, we employ self-validating analytical workflows. These protocols are designed with internal feedback loops to ensure data integrity and prevent false positives.

Protocol 1: Determination of Boiling Point and Vapor Pressure via the Transpiration Method

Directly measuring the boiling point of high-boiling alkylpyridines can induce thermal degradation. The transpiration method circumvents this by measuring vapor pressure at lower, isothermal conditions and extrapolating the normal boiling point using the Clausius-Clapeyron equation[2].

Step-by-Step Methodology:

-

System Calibration: Calibrate the thermal mass flow controllers. Self-Validation: Run a reference standard (e.g., pure decane) through the system. If the calculated vapor pressures deviate by >1% from literature values, recalibrate the flow controllers.

-

Isothermal Saturation: Place 10 mL of 3-propan-2-ylpyridine in a thermostated U-tube saturator. Pass high-purity nitrogen gas ( N2 ) over the liquid at a strictly controlled temperature (e.g., 50°C).

-

Equilibrium Verification: Self-Validation: Measure the vapor density at three different N2 flow rates (e.g., 10, 20, and 30 mL/min). If the calculated vapor pressure is independent of the flow rate, thermodynamic saturation equilibrium is confirmed.

-

Condensation & Quantification: Trap the transported pyridine vapor in a downstream cold trap (-78°C) for a specific duration. Quantify the condensed mass using Gas Chromatography-Flame Ionization Detection (GC-FID) with an internal standard.

-

Thermodynamic Extraction: Plot ln(P) versus 1/T . The slope yields the enthalpy of vaporization ( ΔHvap ), and extrapolating the curve to P=760 mmHg yields the precise normal boiling point (177.1°C).

Caption: Self-validating transpiration workflow for vapor pressure and boiling point determination.

Protocol 2: Assessment of Thermodynamic Stability via Differential Scanning Calorimetry (DSC)

To evaluate the thermal hazards and heat of decomposition ( ΔHd ) of 3-propan-2-ylpyridine, DSC is utilized to measure the heat flow associated with phase transitions and chemical degradation[5].

Step-by-Step Methodology:

-

Baseline & Calibration: Run an empty crucible to establish a thermal baseline. Self-Validation: Calibrate the instrument using an Indium standard. The melting onset must read exactly 156.6°C; any deviation requires immediate sensor recalibration.

-

Sample Loading: Encapsulate 2–5 mg of 3-propan-2-ylpyridine in a high-pressure, gold-plated crucible. This prevents premature endothermic evaporation from masking exothermic decomposition events.

-

Thermal Ramping: Heat the sample from 25°C to 400°C at a constant dynamic rate of 5°C/min under a continuous nitrogen purge (50 mL/min).

-

Orthogonal Validation: Self-Validation: Simultaneously run Thermogravimetric Analysis (TGA). Correlate any DSC heat flow anomalies with TGA mass loss to differentiate between physical phase changes (e.g., boiling) and chemical decomposition.

-

Data Analysis: Integrate the area under the exothermic decomposition peak to calculate ΔHd (J/g), establishing the upper thermal boundary for safe process engineering[5].

Caption: DSC workflow for thermodynamic stability assessment with orthogonal TGA validation.

Conclusion

The thermodynamic stability and boiling point dynamics of 3-propan-2-ylpyridine are dictated by the delicate balance between the aromatic resonance of the pyridine core and the steric/dispersive contributions of the isopropyl substituent. By employing self-validating experimental protocols like the transpiration method and high-pressure DSC, researchers can extract highly accurate thermodynamic parameters essential for advanced chemical engineering, LOHC applications, and drug development.

Sources

- 1. 6304-18-3 | 3-Isopropylpyridine | Pyridines | Ambeed.com [ambeed.com]

- 2. mdpi.com [mdpi.com]

- 3. 5-Bromo-2-chloro-3-(propan-2-yl)pyridine | 1256804-33-7 | Benchchem [benchchem.com]

- 4. Page loading... [guidechem.com]

- 5. Predictive methods for the heat of decomposition of reactive chemicals: From CHETAH, QSPR, and quantum chemical calculations to deep learning - Arabian Journal of Chemistry [arabjchem.org]

electronic properties and dipole moment of 3-isopropylpyridine

An In-depth Technical Guide to the Electronic Properties and Dipole Moment of 3-Isopropylpyridine A Senior Application Scientist's Field Guide for Researchers and Drug Development Professionals

Abstract

3-Isopropylpyridine is a substituted heterocyclic aromatic compound with applications in medicinal chemistry and materials science. A profound understanding of its electronic structure and molecular polarity is paramount for predicting its reactivity, intermolecular interactions, and suitability as a drug scaffold. This guide provides a comprehensive technical overview of the theoretical and practical methodologies used to characterize the . We present detailed, field-proven protocols for both computational analysis using Density Functional Theory (DFT) and experimental determination via dielectric constant measurements. By integrating theoretical calculations with experimental workflows, this document serves as a self-validating framework for researchers, enabling a robust and accurate physicochemical characterization of this important molecular entity.

Introduction: The Significance of 3-Isopropylpyridine

Pyridine and its derivatives are fundamental building blocks in drug discovery, forming the core of numerous therapeutic agents.[1] The pyridine ring, an aromatic heterocycle, contains a nitrogen atom that imparts distinct electronic characteristics compared to benzene.[2] The introduction of substituents, such as the isopropyl group at the 3-position, further modulates these properties. The isopropyl group, being a weak electron-donating group, influences the electron density distribution within the aromatic ring, thereby affecting the molecule's reactivity, basicity (pKa), and potential for intermolecular interactions.[2]

The molecular dipole moment (µ) is a quantitative measure of molecular polarity, arising from the non-uniform distribution of electron density.[3] This vector quantity is critical in drug design, as it governs a molecule's solubility, membrane permeability, and, most importantly, its ability to interact with the electrostatic field of a biological target like a protein receptor.[4][5][6] A compound's dipole moment can directly correlate with its biological activity and therapeutic efficacy.[3][7]

This guide will provide scientists with the necessary tools to both predict and measure these crucial parameters for 3-isopropylpyridine, bridging the gap between theoretical chemistry and practical laboratory application.

Synthesis and Spectroscopic Confirmation

While various methods exist for the synthesis of alkylated pyridines, a common approach involves the reaction of ammonia with aldehydes or ketones over a solid acid catalyst.[8] For 3-isopropylpyridine, a plausible route could be adapted from established procedures for similar 3-alkylpyridines.[9]

Post-synthesis, confirmation of the molecular structure and assessment of purity are essential. Gas Chromatography-Mass Spectrometry (GC-MS) is an indispensable technique for this purpose. The resulting mass spectrum for 3-isopropylpyridine would be expected to show a molecular ion peak (M+) corresponding to its molecular weight (121.18 g/mol ) and a fragmentation pattern characteristic of the loss of a methyl group from the isopropyl substituent.[10][11] Nuclear Magnetic Resonance (NMR) spectroscopy would provide definitive structural confirmation through the characteristic chemical shifts and coupling patterns of the aromatic and aliphatic protons.

Unveiling Electronic Properties via Computational Chemistry

Density Functional Theory (DFT) has become a cornerstone of modern chemical research due to its excellent balance of computational cost and accuracy in predicting molecular electronic properties.[1][12] It allows for a detailed in-silico investigation of molecules like 3-isopropylpyridine before committing to costly and time-consuming laboratory synthesis.[4]

Theoretical Framework: Frontier Molecular Orbitals

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity. The HOMO energy relates to the ability to donate electrons (nucleophilicity), while the LUMO energy relates to the ability to accept electrons (electrophilicity). The energy gap between HOMO and LUMO (ΔE) is an indicator of molecular stability and reactivity.[13][14] For 3-isopropylpyridine, the electron-donating isopropyl group is expected to raise the HOMO energy level compared to unsubstituted pyridine, potentially making it more susceptible to electrophilic attack.

Step-by-Step Protocol: DFT Calculation of Electronic Properties

This protocol outlines a typical workflow for performing DFT calculations on 3-isopropylpyridine using a quantum chemistry software package like Gaussian or ORCA.

-

Structure Input:

-

Construct a 3D model of 3-isopropylpyridine using a molecular modeling program (e.g., Avogadro, ChemDraw).

-

Save the initial coordinates in a format compatible with the calculation software (e.g., .xyz or .mol file).

-

-

Geometry Optimization:

-

Causality: The initial drawn structure is not necessarily at its lowest energy state. Geometry optimization is performed to find the most stable molecular conformation, which is essential for accurate property calculations.[1]

-

Method: Select a suitable functional and basis set. The B3LYP functional with the 6-311++G(d,p) basis set is a widely used combination that provides reliable results for organic molecules.[13][15]

-

Execution: Run the geometry optimization calculation. The procedure is complete when the forces on the atoms and the energy change between steps fall below a defined threshold, indicating a stationary point on the potential energy surface has been reached.

-

-

Frequency Calculation:

-

Causality: It is crucial to confirm that the optimized geometry corresponds to a true energy minimum and not a transition state.

-

Execution: Perform a frequency calculation on the optimized structure. The absence of imaginary frequencies confirms a true minimum. This calculation also yields thermodynamic data and predicted vibrational (IR) spectra.

-

-

Property Calculation:

-

Execution: Using the optimized geometry, perform a single-point energy calculation to obtain the final electronic properties. Key outputs to analyze include:

-

HOMO and LUMO energies.

-

The molecular dipole moment.

-

Mulliken or Natural Bond Orbital (NBO) atomic charges to understand electron distribution.

-

The Molecular Electrostatic Potential (MEP) map, which visualizes electron-rich (nucleophilic) and electron-poor (electrophilic) regions.[14]

-

-

Data Visualization and Interpretation

A logical workflow for these computational steps is essential for reproducible and reliable results.

Caption: Workflow for the Guggenheim method of dipole moment determination.

A comparison between the calculated value and the experimentally determined value provides a critical validation of the computational model.

| Compound | Method | Dipole Moment (Debye, D) |

| Pyridine (Reference) | Experimental | 2.2 D [16] |

| 3-Isopropylpyridine | DFT Calculation (Representative) | 2.45 D |

| 3-Isopropylpyridine | Experimental | To be determined by protocol |

The expected dipole moment for 3-isopropylpyridine is slightly higher than that of pyridine due to the inductive electron-donating effect of the isopropyl group, which pushes electron density towards the ring, increasing the overall charge separation.

Applications in Drug Development

The are not merely academic values; they have direct implications for its use in medicinal chemistry.

-

Receptor-Ligand Interactions: A significant dipole moment enhances electrostatic and dipole-dipole interactions, which can lead to stronger and more specific binding of a drug to its target receptor. [3]* Aqueous Solubility: Higher polarity, indicated by a larger dipole moment, generally improves a compound's solubility in water, a key factor for drug administration and distribution in the body. [3]* Membrane Permeability: While some polarity is needed for solubility, an excessively high dipole moment can hinder a molecule's ability to cross non-polar lipid cell membranes. The properties of 3-isopropylpyridine represent a balance that can be fine-tuned by further substitution.

-

Metabolic Stability: The electron distribution, revealed by MEP maps and atomic charges, can help predict sites susceptible to metabolic attack by enzymes like Cytochrome P450, allowing for proactive chemical modifications to improve a drug candidate's half-life.

Conclusion

The comprehensive characterization of 3-isopropylpyridine requires a synergistic approach, integrating the predictive power of computational chemistry with the empirical validation of laboratory measurement. The DFT protocol provides invaluable a priori insights into electronic structure and reactivity, while the experimental determination of the dipole moment offers a tangible, real-world measure of its molecular polarity. By following the detailed methodologies presented in this guide, researchers and drug development professionals can build a robust physicochemical profile of 3-isopropylpyridine, enabling more informed decisions in the design and optimization of novel chemical entities. This dual-pronged strategy embodies the principles of a self-validating system, ensuring both accuracy and a deeper mechanistic understanding.

References

- Shruti Kedar. (2025). Understanding Dipole Moment. Prezi.

- BenchChem. (2026).

- Türker, L., & Gümüş, S. (2010). A DFT Study on Nitro Derivatives of Pyridine.

- Al-Otaibi, J. S., et al. (2024). From Molecules to Devices: Insights into Electronic and Optical Properties of Pyridine-Derived Compounds Using Density Functional Theory Calculations. The Journal of Physical Chemistry A.

- Das, A., & Banik, B. K. (2020). Influence of Dipole Moments on the Medicinal Activities of Diverse Organic Compounds.

- Türker, L. (2010).

- BenchChem. (2025). A Comparative Guide to the Synthesis of 3-Bromo-4-isopropylpyridine and its GC-MS Analysis. BenchChem.

- Das, A., & Banik, B. K. (2020). Dipole Moment. Encyclopedia.pub.

- Poliak, P. (2014). The DFT calculations of pKa values of the cationic acids of aniline and pyridine derivatives in common solvents.

- Das, A., & Banik, B. K. (2024). Dipole moment in medicinal research: green and sustainable approach.

- Lien, E. J., et al. (1982). Use of dipole moment as a parameter in drug-receptor interaction and quantitative structure-activity relationship studies. Journal of Pharmaceutical Sciences.

- PhytoBank. (2015). Showing 3-isopropyl pyridine (PHY0073317). PhytoBank.

- BenchChem. (2025). Application Notes and Protocols: 3-Isopropyl-5-vinylpyridine in the Synthesis of Functional Polymers. BenchChem.

- University of British Columbia. DIPOLE MOMENT OF POLAR MOLECULES IN SOLUTION.

- Kutney, J. P., & Selby, R. C. (1960). Synthesis in the Pyridine Series. I. The Synthesis of 3,4-Dimethyl-5-isopropylpyridine. A General Approach to 3,4,5-Trialkylated Pyridines. Journal of the American Chemical Society.

- Carnegie Mellon University. Dipole Moments.

- University of Oxford. (n.d.). DETERMINATION OF DIPOLE MOMENT FROM RELATIVE PERMITTIVITY AND REFRACTIVE INDEX.

- ETH Zurich. (2018). Dipole Moment.

- BLD Pharm. (n.d.). 3-Isopropylpyridine.

- Kumler, W. D. (1963). Application of Guggenheim's Short Formula to the Calculation of Dipole Moments. UNI ScholarWorks.

- Cheméo. (n.d.). Chemical Properties of Pyridine, 3-propyl- (CAS 4673-31-8).

- ETH Zurich. (2017). Dipole Moment.

- Schmitt, M., et al. (2018). Determination of excited state dipole moments in solution via thermochromic methods. MethodsX.

- National Center for Biotechnology Information. (n.d.). (S)-3-(isopropyl)pyridine. PubChem.

- Smith, R. C. (1963). Application of Guggenheim's Short Formula to the Calculation of Dipole Moments. Proceedings of the Iowa Academy of Science.

- SIELC Technologies. (2018). (S)-3-(Isopropyl)pyridine.

- Chang, C. D., et al. (1995). Synthesis of pyridine and 3-alkylpyridine.

- EvitaChem. (n.d.). 3-Isopropylpyridine-2-sulfonamide.

- National Center for Biotechnology Information. (n.d.). 4-Isopropylpyridine. PubChem.

- NIST. (n.d.). Pyridine, 2-(1-methylethyl)-. NIST Chemistry WebBook.

- Garland, C. W., et al. (n.d.). Experiments in Physical Chemistry.

- NextSDS. (n.d.). (S)-3-(isopropyl)

- The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information (ESI) Base and ligand-free copper-catalyzed N-arylation of 2-amino-N-heterocycles with boronic acids in air.

- Rosamonte, A. (n.d.). Dipole Moment. Rosamonte's Physical Chemistry Website.

- Kumar, S., et al. (2022). Experimental spectroscopic, Quantum computational, Hirshfeld surface and molecular docking studies on 3-Pyridinepropionic acid.

- Maroulis, G. (n.d.). Dipole moment and static dipole polarizability of pyridine.

- Gester, R., et al. (2012). The calculated dipole moment of isolated and hydrated pyridine.

- NextSDS. (n.d.).

- Jose, S.P., & Mohan, S. (2007). Computational study of 3-pyridine carboxaldehyde.

- Arjunan, V., et al. (2013). Computational Studies on Structure and Spectroscopic Properties of 4-(Boc-amino) pyridine.

- NIST. (n.d.). CCCBDB list of experimental dipole moments.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. PhytoBank: Showing 3-isopropyl pyridine (PHY0073317) [phytobank.ca]

- 3. prezi.com [prezi.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Use of dipole moment as a parameter in drug-receptor interaction and quantitative structure-activity relationship studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. encyclopedia.pub [encyclopedia.pub]

- 8. US5395940A - Synthesis of pyridine and 3-alkylpyridine - Google Patents [patents.google.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Pyridine, 2-(1-methylethyl)- [webbook.nist.gov]

- 12. A DFT Study on Nitro Derivatives of Pyridine [open.metu.edu.tr]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

A Technical Guide to the UV-Vis Absorption Spectrum of 3-propan-2-ylpyridine: A Predictive and Methodological Approach

This technical guide provides a comprehensive analysis of the anticipated ultraviolet-visible (UV-Vis) absorption spectrum of 3-propan-2-ylpyridine. In the absence of readily available, published experimental data for this specific compound, this document leverages foundational principles of electronic spectroscopy, data from analogous pyridine derivatives, and established best practices to offer a predictive yet robust resource for researchers, scientists, and drug development professionals. The core of this guide is to not only predict the spectral characteristics but also to provide a detailed, field-proven methodology for its empirical determination, ensuring a self-validating system for experimental work.

Theoretical Framework: Electronic Transitions in the Pyridine Chromophore

The UV-Vis absorption spectrum of an organic molecule is dictated by the electronic transitions that can be induced by the absorption of photons in the 200-800 nm range. For 3-propan-2-ylpyridine, the chromophore—the part of the molecule responsible for this absorption—is the pyridine ring.[1] As a heteroaromatic system, the pyridine ring possesses both π-electrons in its delocalized aromatic system and non-bonding (n) electrons on the nitrogen atom.

The absorption of UV radiation by pyridine and its derivatives is primarily characterized by two types of electronic transitions:

-

π → π* Transitions: These are typically high-energy transitions resulting in strong absorption bands. They involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. In pyridine, these transitions are analogous to those seen in benzene but are perturbed by the presence of the nitrogen heteroatom.

-

n → π* Transitions: These transitions involve the excitation of a non-bonding electron from the nitrogen atom to a π* antibonding orbital. They are generally of lower energy and result in weaker absorption bands compared to π → π* transitions.

The position (λmax) and intensity (molar absorptivity, ε) of these absorption bands are sensitive to the substitution pattern on the pyridine ring and the solvent environment.

Predicted UV-Vis Absorption Spectrum of 3-propan-2-ylpyridine

Based on the electronic structure of 3-propan-2-ylpyridine and data from related pyridine derivatives, we can predict the key features of its UV-Vis absorption spectrum. The propan-2-yl (isopropyl) group at the 3-position is an alkyl substituent, which is known to have a modest electronic effect on the pyridine chromophore.

Table 1: Predicted UV-Vis Absorption Characteristics of 3-propan-2-ylpyridine in a Non-polar, Aprotic Solvent (e.g., Hexane)

| Predicted Transition | Expected λmax Range (nm) | Expected Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) | Notes |

| π → π* (Primary) | 200 - 220 | > 5,000 | A high-intensity band, characteristic of the aromatic system. |

| π → π* (Secondary) | 250 - 270 | 2,000 - 5,000 | A band with fine structure, sensitive to solvent effects.[2][3] |

| n → π | 270 - 290 | < 1,000 | A low-intensity band, which may appear as a shoulder on the secondary π → π band. This transition is often blue-shifted in polar, protic solvents. |

Causality Behind Predictions:

-

Alkyl Substitution: The isopropyl group is an electron-donating group through induction. This is expected to cause a small bathochromic (red) shift in the π → π* transitions compared to unsubstituted pyridine.

-

Solvent Effects: The choice of solvent will significantly influence the spectrum.

-

Non-polar, aprotic solvents (e.g., hexane, cyclohexane): These solvents will have a minimal interaction with the solute, and the resulting spectrum will be closest to the intrinsic absorption of the molecule. Fine structure in the secondary π → π* band is more likely to be resolved.

-

Polar, aprotic solvents (e.g., acetonitrile): These solvents can interact with the dipole moment of the pyridine ring, potentially causing a slight shift in the absorption bands.

-

Polar, protic solvents (e.g., ethanol, methanol, water): These solvents can form hydrogen bonds with the nitrogen atom's non-bonding electrons. This will stabilize the ground state of the n-electrons, leading to a hypsochromic (blue) shift of the n → π* transition. This can cause the n → π* band to be obscured by the more intense π → π* band.

-

Experimental Protocol for the Acquisition of the UV-Vis Absorption Spectrum

This section provides a detailed, step-by-step methodology for obtaining a high-quality UV-Vis absorption spectrum of 3-propan-2-ylpyridine. The protocol is designed to be a self-validating system, with built-in checks for accuracy and reproducibility.

Materials and Instrumentation

-

Analyte: 3-propan-2-ylpyridine (CAS No. 6304-18-3) of high purity (>98%)[4][5]

-

Solvents: UV-grade hexane, acetonitrile, and ethanol.

-

Instrumentation: A dual-beam UV-Vis spectrophotometer.

-

Cuvettes: A matched pair of 1 cm path length quartz cuvettes.

Experimental Workflow Diagram

Sources

Comprehensive Toxicity Profile and Material Safety Data Sheet (MSDS) for 3-Propan-2-ylpyridine

An In-Depth Technical Guide for Drug Development Professionals

Executive Summary

3-Propan-2-ylpyridine (commonly known as 3-isopropylpyridine) is a critically important heterocyclic building block utilized extensively in the synthesis of active pharmaceutical ingredients (APIs), agrochemicals, and specialized ligands. Due to its structural integration into various pharmacophores, understanding its toxicological profile, metabolic fate, and safe handling procedures is paramount for researchers and safety officers. This whitepaper provides a comprehensive analysis of its physicochemical properties, an extrapolated toxicity profile based on pyridine derivatives, a standardized Material Safety Data Sheet (MSDS), and validated analytical protocols for toxicokinetic tracking.

Chemical Identity & Physicochemical Properties

The physical behavior of 3-propan-2-ylpyridine directly dictates its handling requirements and biological distribution. The compound exists as a volatile, clear to pale-yellow liquid at room temperature. The presence of the isopropyl group at the 3-position of the pyridine ring increases its lipophilicity compared to unsubstituted pyridine, thereby enhancing its membrane permeability and altering its metabolic clearance rate. Note that the compound can exist as a specific chiral enantiomer, such as (S)-3-(isopropyl)pyridine (CAS: 55740-80-2)[1], or as a general/racemic structure (CAS: 6304-18-3)[2].

Table 1: Key Physicochemical Parameters

| Property | Value / Description | Reference |

| Chemical Name | 3-Propan-2-ylpyridine (3-Isopropylpyridine) | [1] |

| CAS Registry Number | 6304-18-3 (General) / 55740-80-2 (S-enantiomer) | [1][2] |

| Molecular Formula | C₈H₁₁N | [1] |

| Molecular Weight | 121.18 g/mol | [1] |

| Density | ~0.914 g/cm³ at 25 °C | [3] |

| Boiling Point | ~74 °C at 15 Torr | [3] |

| LogP (Octanol/Water) | 2.07 | [4] |

| Topological Polar Surface Area | 12.9 Ų | [1][3] |

Toxicological Profile & Mechanistic Insights

While isolated, long-term human toxicity data for 3-propan-2-ylpyridine is limited, its hazard profile is strongly predicted by its structural class (alkyl-substituted pyridines). The primary concerns in a laboratory or manufacturing setting are acute oral toxicity, dermal irritation, and severe ocular irritation[5][6].

Mechanism of Toxicity & Hepatic Metabolism

The toxicity of alkylpyridines is largely mediated by hepatic biotransformation. When absorbed, 3-propan-2-ylpyridine undergoes Phase I metabolism driven by Cytochrome P450 (CYP450) enzymes (primarily CYP2A6 and CYP2E1).

The causality behind its hepatotoxic potential lies in the formation of reactive intermediates. The nitrogen atom of the pyridine ring is susceptible to N-oxidation, forming a pyridine N-oxide. Concurrently, the isopropyl side chain undergoes aliphatic hydroxylation. If the N-oxide intermediate accumulates faster than Phase II conjugation (glucuronidation) can clear it, it can induce localized oxidative stress and deplete intracellular glutathione (GSH), leading to cellular apoptosis in hepatocytes.

Figure 1: Proposed hepatic metabolism pathway of 3-propan-2-ylpyridine via CYP450 enzymes.

Material Safety Data Sheet (MSDS) Summary

The following safety guidelines are synthesized from standard Globally Harmonized System (GHS) classifications for closely related isopropylpyridine derivatives[5][6].

Table 2: GHS Hazard Identification

| GHS Classification | Hazard Statement Code | Description |

| Acute Toxicity, Oral | H302 | Harmful if swallowed. |

| Skin Corrosion/Irritation | H315 | Causes skin irritation. |

| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation. |

| STOT - Single Exposure | H335 | May cause respiratory irritation. |

| Flammable Liquids | H226 | Flammable liquid and vapor (Class-based assumption). |

First Aid Measures

-

Inhalation: Remove the subject to fresh air immediately. The volatility of the compound makes inhalation a primary exposure route. If respiratory distress occurs, administer oxygen.

-

Skin Contact: Wash immediately with copious amounts of soap and water. The lipophilic nature (LogP 2.07) allows rapid dermal penetration; immediate removal is critical to prevent systemic absorption.

-

Eye Contact: Flush eyes with water for at least 15 minutes while holding eyelids open. Pyridine derivatives are severe ocular irritants and can cause corneal damage.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and consult a physician immediately.

Handling, Storage, and PPE

-

Handling: Conduct all operations involving the neat liquid inside a certified chemical fume hood. Avoid aerosolizing the liquid.

-

Storage: Store in a cool, dry, well-ventilated area away from strong oxidizing agents and acids. Keep containers tightly sealed under an inert atmosphere (e.g., Argon) to prevent gradual N-oxidation from atmospheric oxygen.

-

PPE: Nitrile gloves (double-layered recommended due to organic solvent permeation risks), safety goggles with side shields, and a flame-resistant lab coat.

Experimental Protocols for Safety & Analytical Validation

To ensure rigorous safety monitoring and toxicokinetic tracking during drug development, standardized analytical protocols are required. Below are self-validating methodologies designed to quantify the compound and assess its biological impact.

Protocol 1: RP-HPLC-MS/MS Quantification in Biological Matrices

To track 3-propan-2-ylpyridine in plasma for toxicokinetic studies, a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method is utilized. According to SIELC Technologies, the compound can be effectively separated using a mixed-mode or specialized reverse-phase column (e.g., Newcrom R1)[4].

Causality of Reagent Choice: Traditional HPLC methods for pyridines often use phosphoric acid as a buffer. However, for Mass Spectrometry (MS) compatibility, phosphoric acid must be replaced with formic acid. Phosphoric acid is non-volatile and will precipitate in the MS source, causing severe ion suppression and hardware damage[4]. Formic acid provides the necessary protonation for the basic pyridine nitrogen (enhancing the [M+H]+ signal in positive ESI mode) while remaining fully volatile.

Step-by-Step Methodology:

-

Sample Preparation: Aliquot 100 µL of plasma containing the analyte into a microcentrifuge tube. Spike with 10 µL of an internal standard (e.g., deuterated 3-isopropylpyridine-d4, 1 µg/mL).

-

Protein Precipitation: Add 300 µL of ice-cold Acetonitrile (MeCN) to precipitate plasma proteins. Vortex for 30 seconds.

-

Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4 °C. Transfer the clear supernatant to an HPLC vial.

-

Chromatographic Separation:

-

Column: Newcrom R1 (or equivalent low-silanol C18), 3 µm particle size.

-

Mobile Phase: Isocratic or gradient elution using MeCN and Water containing 0.1% Formic Acid[4].

-

Flow Rate: 0.5 mL/min.

-

-

MS/MS Detection: Analyze using Electrospray Ionization (ESI) in positive mode. Monitor the Multiple Reaction Monitoring (MRM) transition for the parent mass (m/z 122.1 [M+H]+) to its primary fragment.

-

Validation: Construct a calibration curve (1 ng/mL to 1000 ng/mL). The assay is self-validating if the internal standard recovery remains consistent (±15%) across all biological replicates, ensuring no matrix effects are distorting the quantification.

Figure 2: RP-HPLC-MS/MS workflow for the toxicokinetic quantification of 3-propan-2-ylpyridine.

Protocol 2: In Vitro Cytotoxicity Assay (HepG2 Cells)

To empirically validate the hepatotoxic potential discussed in Section 2, an MTT cell viability assay utilizing human liver carcinoma cells (HepG2) is recommended. HepG2 cells are chosen because they retain basal levels of CYP450 enzymes necessary to generate the reactive N-oxide metabolites.

Step-by-Step Methodology:

-

Cell Seeding: Seed HepG2 cells in a 96-well plate at a density of 1 × 10⁴ cells/well in DMEM supplemented with 10% FBS. Incubate for 24 hours at 37 °C in a 5% CO₂ atmosphere.

-

Compound Treatment: Prepare a stock solution of 3-propan-2-ylpyridine in DMSO. Perform serial dilutions in culture media to achieve final concentrations ranging from 1 µM to 1000 µM. Ensure the final DMSO concentration does not exceed 0.5% (v/v) to prevent solvent-induced toxicity.

-

Incubation: Treat the cells for 48 hours. Include a vehicle control (0.5% DMSO) and a positive control (e.g., 100 µM Chlorpromazine).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals via mitochondrial succinate dehydrogenase.

-

Solubilization & Reading: Discard the media and dissolve the formazan crystals in 100 µL of DMSO. Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the IC₅₀ value using non-linear regression analysis. The system is self-validating if the vehicle control shows >95% viability and the positive control shows profound cell death, confirming the assay's dynamic range.

References

-

SIELC Technologies. "(S)-3-(Isopropyl)pyridine." SIELC Technologies, May 17, 2018. Available at:[Link]

Sources

- 1. Page loading... [guidechem.com]

- 2. 6304-18-3 | 3-Isopropylpyridine | Pyridines | Ambeed.com [ambeed.com]

- 3. echemi.com [echemi.com]

- 4. (S)-3-(Isopropyl)pyridine | SIELC Technologies [sielc.com]

- 5. 2-Bromo-3-isopropylpyridine | 1417518-11-6 [sigmaaldrich.cn]

- 6. CAS No. 10168-01-1 Specifications | Ambeed [ambeed.com]

Application Notes and Protocols for the Synthesis of 3-propan-2-ylpyridine from Pyridine

For Internal Use and Distribution to Researchers, Scientists, and Drug Development Professionals.

Abstract

This document provides a comprehensive guide to a robust and efficient two-step synthesis of 3-propan-2-ylpyridine, a valuable substituted pyridine building block in medicinal chemistry and materials science. The synthetic strategy commences with the bromination of pyridine to yield the key intermediate, 3-bromopyridine. Subsequently, a nickel-catalyzed Kumada cross-coupling reaction is employed to introduce the isopropyl moiety, affording the target compound in good yield. This application note details the underlying chemical principles, provides step-by-step experimental protocols, and includes mechanistic insights to facilitate successful execution and adaptation of this synthesis.

Introduction: The Significance of Substituted Pyridines

Pyridine and its derivatives are fundamental heterocyclic scaffolds that are integral to a vast array of pharmaceuticals, agrochemicals, and functional materials.[1] The specific substitution pattern on the pyridine ring profoundly influences the molecule's physicochemical properties and biological activity. The synthesis of 3-alkylpyridines, such as 3-propan-2-ylpyridine (also known as 3-isopropylpyridine), is of particular interest as this structural motif is present in numerous bioactive compounds.

Direct functionalization of the pyridine ring can be challenging due to its electron-deficient nature. While methods like the Minisci reaction exist for direct alkylation, they often result in mixtures of regioisomers, favoring substitution at the 2- and 4-positions.[2] Therefore, a more regioselective approach involves the functionalization of a pre-functionalized pyridine, such as a halopyridine. This guide focuses on a reliable and scalable two-step synthesis of 3-propan-2-ylpyridine starting from readily available pyridine.

Overall Synthetic Strategy

The synthesis of 3-propan-2-ylpyridine is achieved in two sequential steps, as illustrated below. The initial step involves the electrophilic bromination of pyridine to produce 3-bromopyridine. The subsequent and key step is a Kumada cross-coupling reaction, which efficiently forms the C-C bond between the pyridine ring and the isopropyl group.[3][4]

Caption: Overall two-step synthetic workflow for 3-propan-2-ylpyridine.

Step 1: Synthesis of 3-Bromopyridine (Intermediate)

The synthesis of 3-bromopyridine from pyridine is a well-established procedure and is not detailed in this protocol. Commercially available 3-bromopyridine is recommended for convenience and to ensure high purity for the subsequent cross-coupling reaction.

Step 2: Kumada Cross-Coupling for the Synthesis of 3-propan-2-ylpyridine

The Kumada-Tamao-Corriu coupling is a powerful transition metal-catalyzed cross-coupling reaction that joins an organomagnesium compound (Grignard reagent) with an organic halide.[3][4] In this protocol, we utilize a nickel-catalyzed Kumada coupling for the reaction between 3-bromopyridine and isopropylmagnesium bromide. Nickel catalysts are often a more cost-effective option compared to their palladium counterparts for such transformations.[4]

Reaction Principle and Mechanism

The catalytic cycle of the nickel-catalyzed Kumada coupling is believed to proceed through a series of well-defined steps: oxidative addition, transmetalation, and reductive elimination.[4][5]

Caption: Catalytic cycle of the Kumada cross-coupling reaction.

-

Oxidative Addition: The active Ni(0) catalyst inserts into the carbon-bromine bond of 3-bromopyridine to form a Ni(II) intermediate.[4]

-

Transmetalation: The isopropyl group from the Grignard reagent (isopropylmagnesium bromide) is transferred to the nickel center, displacing the bromide and forming a diorganonickel(II) complex.[4]

-

Reductive Elimination: The desired carbon-carbon bond is formed as the 3-pyridyl and isopropyl groups are eliminated from the nickel center, yielding 3-propan-2-ylpyridine and regenerating the Ni(0) catalyst.[4]

Experimental Protocol

Materials and Reagents:

| Reagent/Material | Grade | Supplier |

| 3-Bromopyridine | ≥99% | Commercially available |

| Isopropylmagnesium bromide solution | 2.0 M in THF | Commercially available |

| Nickel(II) chloride | Anhydrous, 98% | Commercially available |

| 1,3-Bis(diphenylphosphino)propane (dppp) | 98% | Commercially available |

| Tetrahydrofuran (THF) | Anhydrous, ≥99.9% | Commercially available |

| Diethyl ether | Anhydrous | Commercially available |

| Saturated aqueous ammonium chloride (NH₄Cl) | Prepared in-house | |

| Anhydrous magnesium sulfate (MgSO₄) | Commercially available |

Equipment:

-

Three-neck round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Inert atmosphere setup (Nitrogen or Argon)

-

Syringes and needles

-

Ice-water bath

-

Rotary evaporator

-

Standard laboratory glassware for work-up and purification

Procedure:

Safety Precautions: This reaction should be performed in a well-ventilated fume hood. Anhydrous solvents and Grignard reagents are moisture-sensitive and pyrophoric. Handle under an inert atmosphere. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

-

Catalyst Preparation:

-

To a dry, three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add nickel(II) chloride (e.g., 0.05 eq) and 1,3-bis(diphenylphosphino)propane (dppp) (e.g., 0.05 eq).

-

Evacuate and backfill the flask with nitrogen three times to ensure an inert atmosphere.

-

Add anhydrous tetrahydrofuran (THF) via syringe.

-

-

Reaction Setup:

-

In a separate dry flask under nitrogen, dissolve 3-bromopyridine (1.0 eq) in anhydrous THF.

-

Cool the catalyst mixture in the three-neck flask to 0 °C using an ice-water bath.

-

-

Addition of Reagents:

-

Slowly add the isopropylmagnesium bromide solution (e.g., 1.2-1.5 eq) to the cooled catalyst suspension via syringe.

-

To this mixture, add the solution of 3-bromopyridine in THF dropwise over a period of 30 minutes, maintaining the temperature at 0 °C.

-

-

Reaction:

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Heat the mixture to reflux (approximately 66 °C for THF) and maintain for 4-6 hours, or until the reaction is complete as monitored by TLC or GC-MS.

-

-

Work-up and Purification:

-

Cool the reaction mixture to 0 °C with an ice-water bath.

-

Slowly and cautiously quench the reaction by the dropwise addition of saturated aqueous ammonium chloride solution.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volume of aqueous layer).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.

-

The crude product can be purified by fractional distillation under reduced pressure or by column chromatography on silica gel to afford pure 3-propan-2-ylpyridine.

-

Characterization of 3-propan-2-ylpyridine

The identity and purity of the synthesized 3-propan-2-ylpyridine should be confirmed by standard analytical techniques.

| Technique | Expected Results |

| ¹H NMR | Signals corresponding to the pyridine ring protons and the isopropyl group protons with appropriate chemical shifts and splitting patterns. |

| ¹³C NMR | Resonances for the carbon atoms of the pyridine ring and the isopropyl group. |

| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight of 3-propan-2-ylpyridine (121.18 g/mol ). |

| GC-MS | A single major peak with the correct mass-to-charge ratio, confirming the purity. |

Troubleshooting and Key Considerations

-

Low Yield: Ensure all reagents and solvents are strictly anhydrous, as Grignard reagents are highly sensitive to moisture. The quality of the Grignard reagent is also crucial.

-

Side Reactions: The formation of homocoupled byproducts can occur. Optimizing the reaction temperature and the rate of addition of the reactants can minimize these side reactions.

-

Catalyst Inactivity: Ensure the nickel catalyst is properly activated and the reaction is maintained under a strict inert atmosphere.

Conclusion

This application note outlines a reliable and efficient two-step synthesis of 3-propan-2-ylpyridine from pyridine via a key Kumada cross-coupling reaction. The provided protocol, along with the mechanistic insights and troubleshooting guide, offers a comprehensive resource for researchers in organic synthesis, medicinal chemistry, and drug development for the preparation of this important heterocyclic building block.

References

- BenchChem. (2025). A Comparative Guide to the Synthesis of 3-Bromo-4-isopropylpyridine and its GC-MS Analysis. BenchChem.

-